![molecular formula C9H9NO2 B13544530 (E)-3-(4-Methylpyridin-2-yl)acrylic acid](/img/structure/B13544530.png)
(E)-3-(4-Methylpyridin-2-yl)acrylic acid
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Overview
Description
(E)-3-(4-Methylpyridin-2-yl)acrylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Methylpyridin-2-yl)acrylic acid typically involves the reaction of 4-methylpyridine with an appropriate acrylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck reaction, where 4-methylpyridine is reacted with acrylic acid or its derivatives in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and reduces the risk of side reactions . The use of flow reactors also facilitates the scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-Methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
(E)-3-(4-Methylpyridin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-Methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
2-Methylpyridine: A simpler analog with a methyl group at the 2-position.
4-Methylpyridine: Lacks the acrylic acid moiety.
Acrylic Acid: Lacks the pyridine ring.
Uniqueness: (E)-3-(4-Methylpyridin-2-yl)acrylic acid is unique due to the combination of the pyridine ring and the acrylic acid moiety, which imparts distinct chemical and biological properties.
Biological Activity
(E)-3-(4-Methylpyridin-2-yl)acrylic acid is a pyridine derivative with significant biological activity, characterized by its molecular formula C₉H₉NO₂ and a molecular weight of approximately 163.17 g/mol. This compound features a double bond configuration across the acrylic acid segment, which plays a crucial role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acrylic acid moiety allows for hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to diverse biological effects, including anti-inflammatory and antimicrobial activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies suggest that this compound has significant antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Enzyme Inhibition : Preliminary findings indicate that this compound may act as an inhibitor for certain enzymes, which could have implications for drug development targeting specific diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the organism tested.
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that this compound effectively reduced the production of nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharide (LPS). The compound decreased NO levels by approximately 50% at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(E)-3-(5-Methylpyridin-2-YL)acrylic acid | Similar pyridine structure | Different methyl position affects reactivity |
(E)-3-(6-Aminopyridin-2-YL)acrylic acid | Contains an amino group | Potentially different biological activities |
3-(6-Methylpyridin-3-YL)acrylic acid | Variation in pyridine substitution | May exhibit different physical properties |
The unique substitution pattern on the pyridine ring of this compound influences its electronic properties and biological activities compared to other derivatives.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(E)-3-(4-methylpyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7-4-5-10-8(6-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
InChI Key |
DOUZGTPZNJDURD-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=NC=C1)C=CC(=O)O |
Origin of Product |
United States |
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